molecular formula C6H3ClN2O B8052604 2-Chlorofuro[3,2-d]pyrimidine

2-Chlorofuro[3,2-d]pyrimidine

Cat. No.: B8052604
M. Wt: 154.55 g/mol
InChI Key: NYDZWXUOHCWHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound belongs to the class of furo[3,2-d]pyrimidines, which are known for their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorofuro[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroacetaldehyde with ethyl cyanoacetate and thiourea in the presence of sodium acetate and caustic alcohol . This reaction proceeds through a series of steps, including cyclization and chlorination, to yield the target compound.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts and solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chlorofuro[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can react with nucleophiles to form substituted derivatives.

    Electrophilic Substitution: It can also participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the furo[3,2-d]pyrimidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Electrophilic Substitution: Reagents such as halogens and sulfonyl chlorides are used, often in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted furo[3,2-d]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Chlorofuro[3,2-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential in biological studies due to its ability to interact with various biomolecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: In industrial applications, it is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chlorofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorofuro[2,3-d]pyrimidine: This compound is structurally similar but differs in the position of the chlorine atom on the pyrimidine ring

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another related compound with a different heterocyclic core.

Uniqueness

2-Chlorofuro[3,2-d]pyrimidine is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chlorofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-8-3-5-4(9-6)1-2-10-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDZWXUOHCWHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CN=C(N=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.